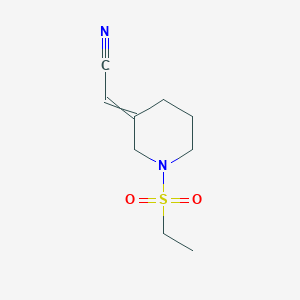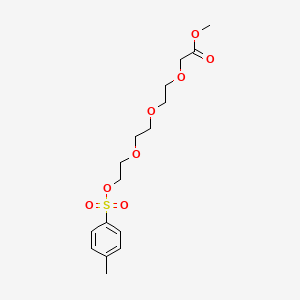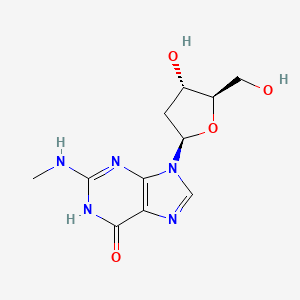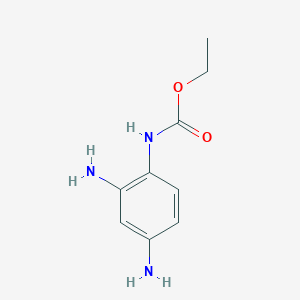
Phenol-amido-C1-PEG3-N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Phenol-amido-C1-PEG3-N3 is synthesized through a series of chemical reactions involving the introduction of an azide group to a PEG-based linker. The synthesis typically involves the following steps:
Formation of the PEG Linker: The PEG linker is synthesized by reacting polyethylene glycol with appropriate reagents to introduce functional groups.
Introduction of the Azide Group: The azide group is introduced through a reaction with sodium azide under suitable conditions
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
Phenol-amido-C1-PEG3-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups
Common Reagents and Conditions
CuAAc: Requires copper catalysts and alkyne-containing molecules.
Major Products Formed
The major products formed from these reactions are cycloaddition products, which are used in the synthesis of PROTACs and other complex molecules .
科学的研究の応用
Phenol-amido-C1-PEG3-N3 has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.
Biology: Employed in studies involving protein degradation and intracellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for various diseases.
Industry: Utilized in the production of advanced materials and chemical compounds .
作用機序
Phenol-amido-C1-PEG3-N3 functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound contains two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction forms a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
類似化合物との比較
Phenol-amido-C1-PEG3-N3 is unique due to its PEG-based structure and azide group, which allows it to undergo specific cycloaddition reactions. Similar compounds include:
Phenol-amido-C2-PEG3-N3: Another PEG-based linker with a slightly different structure.
Phenol-amido-C3-PEG3-N3: A variant with an extended linker length.
Phenol-amido-C4-PEG3-N3: A compound with additional functional groups for enhanced reactivity
This compound stands out due to its specific applications in PROTAC synthesis and its ability to undergo both CuAAc and SPAAC reactions .
特性
分子式 |
C14H20N4O5 |
|---|---|
分子量 |
324.33 g/mol |
IUPAC名 |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H20N4O5/c15-18-16-5-6-21-7-8-22-9-10-23-11-14(20)17-12-1-3-13(19)4-2-12/h1-4,19H,5-11H2,(H,17,20) |
InChIキー |
UIVPCIQDQHNCCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)COCCOCCOCCN=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)







![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)
![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)


![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)
